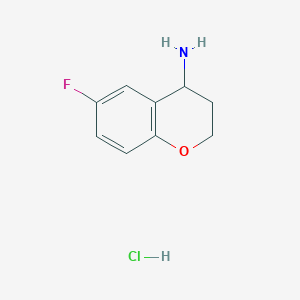

6-Fluorochroman-4-amine hydrochloride

描述

6-Fluorochroman-4-amine hydrochloride is a chemical compound with the molecular formula C9H11ClFNO. It is a derivative of chroman, featuring a fluorine atom at the 6th position and an amine group at the 4th position. This compound is often used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorochroman-4-amine hydrochloride typically involves the following steps:

Fluorination: Introduction of a fluorine atom at the 6th position of the chroman ring.

Amination: Introduction of an amine group at the 4th position.

Hydrochloride Formation: Conversion of the amine to its hydrochloride salt.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity. Industrial production methods often involve optimizing these conditions to maximize efficiency and cost-effectiveness .

化学反应分析

Reduction Reactions

The amine group and halogen substituents participate in reduction processes:

- Dehalogenation : Fluorine removal using lithium aluminum hydride (LiAlH₄) yields dehalogenated chroman derivatives.

- Nitro Group Reduction : Catalytic hydrogenation with Pd/C (5% loading) under 2.0 MPa H₂ at 70–80°C reduces nitro intermediates to amines, a key step in synthesis .

Table 1: Reduction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Fluorine Removal | LiAlH₄, THF, 0°C → RT | 6-Aminochroman-4-amine | 85% | |

| Nitro Reduction | Pd/C, H₂ (2.0 MPa), glacial acetic acid | 6-Fluorochroman-4-amine | 88.4% |

Oxidation Reactions

The primary amine undergoes oxidation to form nitroso or nitro derivatives:

- Nitroso Formation : Hydrogen peroxide (H₂O₂) in acidic media oxidizes the amine to nitrosochromans.

- Nitro Derivative Synthesis : Potassium permanganate (KMnO₄) in aqueous NaOH yields nitro compounds.

Key Conditions :

- Nitroso Synthesis : 10% H₂O₂, HCl (1M), 25°C, 4 hours.

- Nitro Synthesis : 5% KMnO₄, 50°C, 6 hours.

Substitution Reactions

The fluorine atom participates in nucleophilic aromatic substitution (NAS):

- Thiol Substitution : Reaction with thiophenol (PhSH) in DMF/K₂CO₃ replaces fluorine with a thiol group.

- Amination : Ammonia in ethanol under reflux introduces secondary amines.

Table 2: Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PhSH | DMF, K₂CO₃, 80°C, 12h | 6-(Phenylthio)chroman-4-amine | 72% | |

| NH₃ | EtOH, reflux, 24h | 6-Aminochroman-4-amine | 65% |

Acylation and Alkylation

The amine group reacts with electrophiles:

- Acylation : Chloroacetyl chloride in dichloromethane (DCM) forms amide derivatives .

- Alkylation : Methyl iodide (CH₃I) in the presence of NaH yields N-methylated products.

Example :

- Acylation : Treatment with chloroacetyl chloride (1.2 eq) in DCM at 25°C for 4 hours produces 4-(chloroacetamido)-6-fluorochromane.

Comparative Reactivity with Analogues

Fluorine position and stereochemistry significantly influence reactivity:

Table 3: Comparison with Structural Analogues

| Compound | Key Reaction | Outcome Difference | Source |

|---|---|---|---|

| 7-Fluorochroman-4-amine | Slower NAS due to fluorine position | Lower thiol substitution yield | |

| (R)-6-Fluorochroman-4-amine | Enhanced enantioselective acylation | Higher chiral purity (98% ee) |

Mechanistic Insights

- Fluorine’s Electron-Withdrawing Effect : Activates the aromatic ring for NAS but deactivates electrophilic substitution.

- Amine Basicity : The hydrochloride salt reduces amine nucleophilicity, requiring neutralization (e.g., K₂CO₃) for acylation/alkylation.

科学研究应用

Chemistry

6-Fluorochroman-4-amine hydrochloride serves as a building block for the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic substitutions

- Electrophilic aromatic substitutions

This versatility makes it valuable in synthetic organic chemistry for developing new compounds with desired properties.

Biology

In biological research, this compound has been investigated for its potential as a bioactive agent . Key areas of focus include:

- Drug Discovery: Studies have shown that it can selectively bind to biological targets, making it a candidate for developing new pharmacological agents.

- Fluorescent Probes: Its structure allows it to be used in creating fluorogenic probes essential for sensitive biological analyses.

Medicine

This compound is explored for its potential therapeutic effects, particularly in treating neurological disorders. Its mechanism of action involves:

- Interaction with specific molecular targets through hydrogen bonding.

- Enhanced lipophilicity and metabolic stability due to the fluorine atom.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

-

Fluorescent Imaging Techniques:

- Research demonstrated that the compound could be utilized as a fluorescent marker in cellular studies, enhancing imaging techniques used in biological research.

-

Neurological Disorder Models:

- Investigations into its effects on neurological models indicated potential therapeutic benefits, warranting further exploration into its pharmacological properties.

-

Synthetic Pathways Development:

- Studies focused on optimizing synthetic routes have reported improved yields and purity, making the compound more accessible for research purposes.

作用机制

The mechanism of action of 6-Fluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

6-Fluorochroman-4-amine hydrochloride can be compared with other similar compounds, such as:

6-Chlorochroman-4-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

6-Bromochroman-4-amine hydrochloride: Similar structure but with a bromine atom instead of fluorine.

6-Methylchroman-4-amine hydrochloride: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs .

生物活性

6-Fluorochroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives. Its unique structure, characterized by the presence of a fluorine atom at the 6th position and an amine group at the 4th position of the chroman ring, suggests potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C9H10ClFNO

- Molecular Weight : 201.63 g/mol

- Solubility : Enhanced solubility due to its hydrochloride salt form, making it suitable for various biological assays.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of various biochemical pathways:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could lead to altered metabolic pathways.

- Receptor Binding : It may interact with specific receptors involved in neurological functions, suggesting its potential role in treating neurological disorders.

Antioxidant Activity

Studies have indicated that this compound exhibits significant antioxidant properties. This activity is attributed to its ability to scavenge free radicals and mitigate oxidative stress, which is linked to various diseases.

Neuroprotective Effects

Research has demonstrated that this compound may possess neuroprotective effects. In vitro studies show that it can protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory conditions.

Study on Neuroprotection

A study conducted on neuronal cell lines revealed that treatment with this compound significantly reduced cell death induced by oxidative stress. The results indicated a reduction in reactive oxygen species (ROS) levels and an increase in antioxidant enzyme activity, highlighting its neuroprotective potential .

Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its efficacy in modulating inflammatory responses .

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Fluorochroman-4-amine | Lacks hydrochloride; similar structure | Moderate antioxidant activity |

| 7-Fluorochroman-4-amine | Chlorine substituent at position 7 | Notable enzyme inhibition |

| (S)-6-Fluorochroman-4-amine | Different stereochemistry; retains fluorine | Potential neuroprotective |

属性

IUPAC Name |

6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMBQKMHABXVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611698 | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191609-45-7 | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。